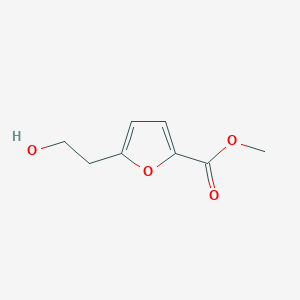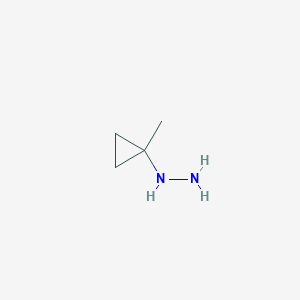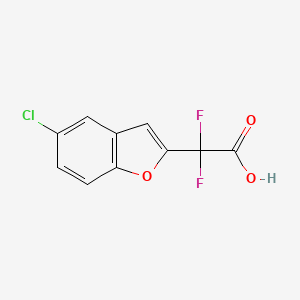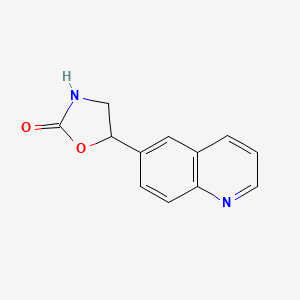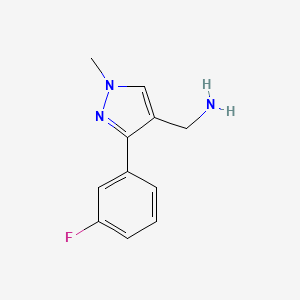![molecular formula C11H18O2 B13625418 3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid](/img/structure/B13625418.png)
3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid is a chemical compound with the molecular formula C10H16O2. It is characterized by a bicyclic structure, specifically a norbornane framework, which is a common motif in organic chemistry due to its rigidity and unique reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and an appropriate dienophile, such as methyl acrylate, under thermal conditions, yields the bicyclic intermediate. This intermediate can then be subjected to further functionalization to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bridgehead positions of the norbornane structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted norbornane derivatives
Applications De Recherche Scientifique
3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares the norbornane framework but differs in functional groups.
Bicyclo[2.2.1]hept-5-en-2-one: Another norbornane derivative with a ketone functional group.
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure with a different substitution pattern.
Uniqueness
3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its rigid structure and functional groups make it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
3-(2-bicyclo[2.2.1]heptanyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H18O2/c1-7(11(12)13)4-10-6-8-2-3-9(10)5-8/h7-10H,2-6H2,1H3,(H,12,13) |
Clé InChI |
HIAKQFHYQXXNST-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CC2CCC1C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)
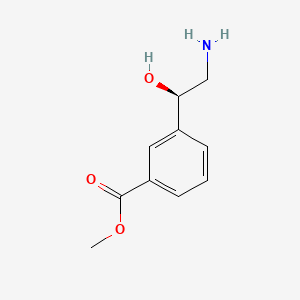

![2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B13625363.png)


